

An In-depth Technical Guide to 2-Bromo-3-nitrophenol

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Compound of Interest

Compound Name: 2-Bromo-3-nitrophenol

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **2-Bromo-3-nitrophenol**, a key chemical intermediate in organic synthesis. It details the compound's chemical identity, physicochemical properties, and critical safety information. This guide furnishes a detailed, step-by-step experimental protocol for its synthesis via the Sandmeyer reaction, derived from published methods. All pertinent quantitative data is consolidated for clarity and accessibility. Additionally, a logical workflow of the synthetic process is visualized to aid researchers in understanding the experimental sequence. This whitepaper is intended to serve as a foundational resource for professionals engaged in chemical research and the development of novel molecular entities.

Chemical Identity and Properties

2-Bromo-3-nitrophenol is an aromatic organic compound featuring a phenol ring substituted with both a bromine atom and a nitro group. Its formal IUPAC name is **2-bromo-3-nitrophenol**^{[1][2]}. This compound serves as a valuable building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries^[3].

Physicochemical Data Summary

The structural and physical properties of **2-Bromo-3-nitrophenol** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	2-bromo-3-nitrophenol	[1] [2]
CAS Number	101935-40-4	[1] [4] [5]
Molecular Formula	C ₆ H ₄ BrNO ₃	[1] [5]
Molecular Weight	218.01 g/mol	[2]
Appearance	Yellow powder / Orange-brown solid	[2] [5]
Melting Point	112-114°C	[2]
Boiling Point	247.7°C at 760 mmHg	[2]
Density	1.881 g/cm ³	[2] [6]
InChI Key	HRVRWIBVVHOHNN-UHFFFAOYSA-N	[1] [2]
SMILES	C1=CC(=C(C(=C1)O)Br)--INVALID-LINK--[O-]	[1] [2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Bromo-3-nitrophenol** is classified with several hazards. Proper personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:[\[1\]](#)

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Experimental Protocol: Synthesis of 2-Bromo-3-nitrophenol

The following protocol describes a general procedure for the synthesis of **2-Bromo-3-nitrophenol** from 2-amino-3-nitrophenol, adapted from available chemical literature[4][5]. This multi-step process involves a diazotization reaction followed by a Sandmeyer reaction.

Materials and Reagents

- 2-amino-3-nitrophenol
- Hydrobromic acid (48%)
- 1,4-Dioxane
- Sodium nitrite (NaNO_2)
- Cuprous bromide (CuBr)
- Deionized water
- Diethyl ether (or Ethyl Acetate)
- Brine (saturated NaCl solution)
- Sodium sulfate (Na_2SO_4) or Magnesium sulfate (MgSO_4)
- Silica gel (230-400 mesh)
- Dichloromethane (CH_2Cl_2)
- Ice

Synthesis Procedure

Step 1: Dissolution of Starting Material

- In a round-bottom flask, dissolve 2-amino-3-nitrophenol (e.g., 5 g, 32.4 mmol) in a mixture of deionized water (29.5 mL) and 1,4-dioxane (14.7 mL)[4][5].
- Heat the mixture to reflux to ensure complete dissolution.
- Add hydrobromic acid (48%, 16.7 mL) dropwise over a period of 20 minutes. Maintain reflux for an additional 15 minutes after the addition is complete[4].

Step 2: Diazotization

- Cool the reaction mixture to 0°C using an ice bath.
- Prepare a solution of sodium nitrite (2.23 g, 32.3 mmol) in deionized water (20 mL).
- Add the sodium nitrite solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature remains at 0°C[4][5].
- Continue stirring the mixture at 0°C for an additional 15 minutes to allow for the complete formation of the diazonium salt.

Step 3: Sandmeyer Reaction

- In a separate reaction vessel, prepare a mixture of cuprous bromide (5.34 g, 37.2 mmol) in deionized water (29.5 mL) and hydrobromic acid (48%, 16.7 mL)[4].
- Cool this mixture to 0°C.
- Transfer the previously prepared diazonium salt solution to a pre-cooled dropping funnel and add it dropwise to the stirred cuprous bromide mixture[4].
- After the addition is complete, continue stirring at 0°C for 15 minutes.

Step 4: Work-up and Purification

- Warm the reaction mixture to 60°C and stir for 15 minutes.

- Cool the mixture to room temperature and continue stirring overnight[4].
- Transfer the mixture to a separatory funnel and perform an extraction with diethyl ether or ethyl acetate (e.g., 3 x 150 mL)[4][5].
- Combine the organic layers and wash with brine (1 x 150 mL).
- Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product[4][5].
- Purify the crude product by flash column chromatography using silica gel and an appropriate solvent system (e.g., dichloromethane) to afford pure **2-bromo-3-nitrophenol** as an orange-brown solid[4][5]. The reported yield is approximately 45%[4][5].

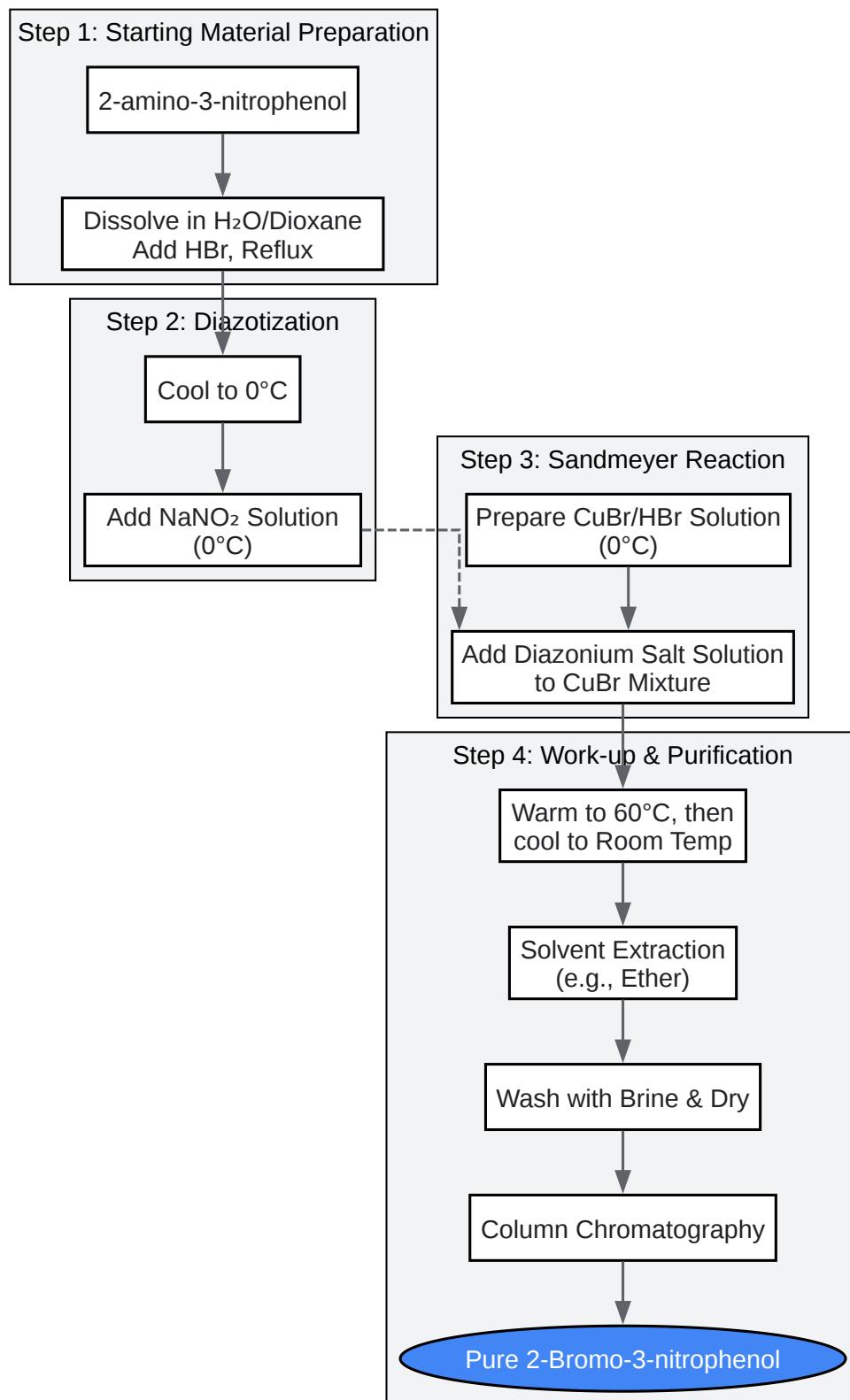
Applications in Research and Development

While direct biological activity data for **2-Bromo-3-nitrophenol** is not extensively documented in peer-reviewed literature, its significance lies in its role as a versatile chemical intermediate[3]. The presence of three distinct functional groups—hydroxyl, bromo, and nitro—on the aromatic ring allows for a wide range of subsequent chemical transformations.

- **Pharmaceutical Synthesis:** It serves as a precursor for more complex, biologically active molecules. For instance, related compounds like 2-Bromo-3-nitrobenzoic acid are used in the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair[7]. The functional groups on **2-Bromo-3-nitrophenol** are amenable to reactions such as nucleophilic aromatic substitution, reduction of the nitro group to an amine, and cross-coupling reactions involving the bromine atom, making it a valuable starting material in drug discovery pipelines[3].
- **Agrochemicals:** The structural motifs present in this compound are also found in various pesticides and herbicides, suggesting its potential utility as a building block in the agrochemical industry[3].

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol described in Section 3.



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Caption: Workflow for the synthesis of **2-Bromo-3-nitrophenol**.

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